2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylethenyl group attached to the isoindole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene product. The reaction typically involves the use of benzyltriphenylphosphonium chloride and 9-anthraldehyde in the presence of a strong base such as sodium hydroxide or butyllithium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of more efficient catalysts and greener reaction conditions is an ongoing area of research to improve the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The phenylethenyl group can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism by which 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The phenylethenyl group can interact with various enzymes and receptors, modulating their activity. The isoindole ring structure allows for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: This compound shares a similar phenylethyl group but differs in the core structure, which is a chromone instead of an isoindole.
2-(2-Phenylethenyl)chromone: Similar to the target compound but with a chromone core.
2-(2-Phenylethyl)isoindole: Lacks the dione functionality but has a similar isoindole core.
Uniqueness
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of the phenylethenyl group and the isoindole-dione structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
23092-87-7 |
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Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(2-phenylethenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-11H |
InChI Key |
WAYYQTOFXYMTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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